molecular formula C10H7BrO2S B6197658 2-(6-bromo-1-benzothiophen-3-yl)acetic acid CAS No. 1782238-97-4

2-(6-bromo-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6197658
CAS No.: 1782238-97-4
M. Wt: 271.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7BrO2S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms.

Preparation Methods

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(6-bromo-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(6-bromo-1-benzothiophen-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-bromo-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiophene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

2-(6-bromo-1-benzothiophen-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-(6-bromo-2-oxo-benzothiazol-3-yl)acetic acid: This compound has a similar structure but contains a benzothiazole ring instead of a benzothiophene ring.

    2-(6-bromo-1-benzothiophen-3-yl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety.

    2-(6-bromo-1-benzothiophen-3-yl)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-bromo-1-benzothiophen-3-yl)acetic acid involves the bromination of 1-benzothiophene followed by carboxylation of the resulting bromo derivative.", "Starting Materials": [ "1-benzothiophene", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "1. Bromination of 1-benzothiophene using bromine in diethyl ether and ethanol to yield 6-bromo-1-benzothiophene.", "2. Dissolving 6-bromo-1-benzothiophene in sodium hydroxide solution and bubbling carbon dioxide through the solution to carboxylate the bromo derivative.", "3. Acidification of the reaction mixture with hydrochloric acid to obtain 2-(6-bromo-1-benzothiophen-3-yl)acetic acid.", "4. Isolation and purification of the product by recrystallization or column chromatography." ] }

CAS No.

1782238-97-4

Molecular Formula

C10H7BrO2S

Molecular Weight

271.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.